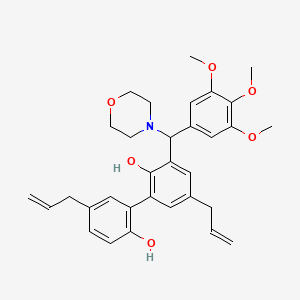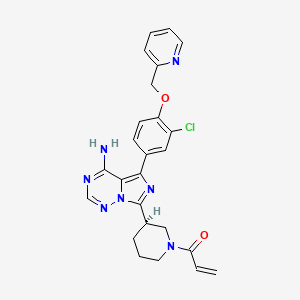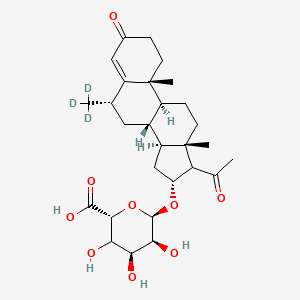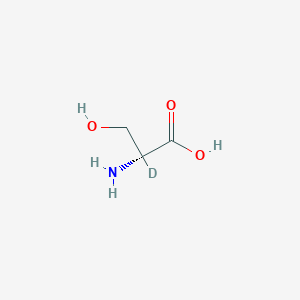
Deutarserine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deutarserine is a deuterium-modified analog of the endogenous compound D-serine. It is primarily utilized in research related to schizophrenia in adults. This compound is known for its potential therapeutic applications due to its interaction with the N-methyl-D-aspartate (NMDA) glutamate receptor, which plays a crucial role in neurotransmission and synaptic plasticity .
准备方法
Synthetic Routes and Reaction Conditions: Deutarserine can be synthesized through the deuteration of D-serine. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under controlled conditions. The specific synthetic route and reaction conditions may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated water (D2O) and other deuterated reagents. The process is optimized to ensure high yield and purity, making it suitable for research and potential therapeutic applications .
化学反应分析
Types of Reactions: Deutarserine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form deuterated amino alcohols.
Substitution: this compound can participate in substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield deuterated oxo compounds, while reduction may produce deuterated amino alcohols .
科学研究应用
Deutarserine has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Investigated for its role in neurotransmission and synaptic plasticity.
Medicine: Explored as a potential therapeutic agent for schizophrenia and other neurological disorders.
Industry: Utilized in the development of deuterated drugs and other deuterium-labeled compounds for research and development
作用机制
Deutarserine acts as a potent co-agonist at the NMDA glutamate receptor. It modulates NMDA receptor-mediated neurotransmission, neurotoxicity, synaptic plasticity, and cell migration. The molecular targets include the NMDA receptor, and the pathways involved are related to glutamatergic neurotransmission .
相似化合物的比较
D-serine: The non-deuterated analog of deutarserine, also a co-agonist at the NMDA receptor.
Glycine: Another co-agonist at the NMDA receptor, but less potent than D-serine.
D-alanine: A similar D-amino acid with potential roles in neurotransmission
Uniqueness of this compound: this compound’s uniqueness lies in its deuterium modification, which enhances its stability and potentially alters its pharmacokinetic properties. This makes it a valuable tool in research and a promising candidate for therapeutic applications .
属性
CAS 编号 |
103292-62-2 |
|---|---|
分子式 |
C3H7NO3 |
分子量 |
106.10 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-deuterio-3-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i2D |
InChI 键 |
MTCFGRXMJLQNBG-LIIDHCAMSA-N |
手性 SMILES |
[2H][C@@](CO)(C(=O)O)N |
规范 SMILES |
C(C(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


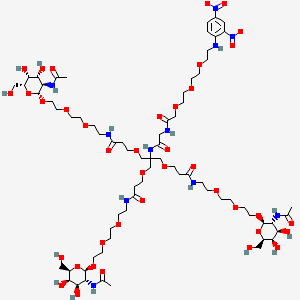
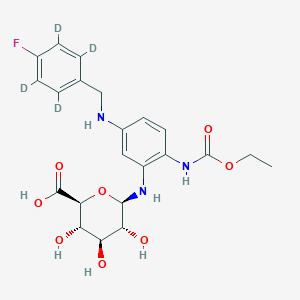
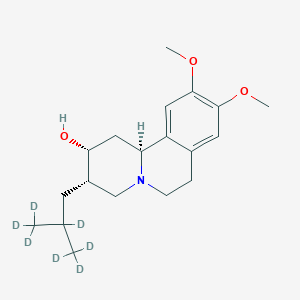
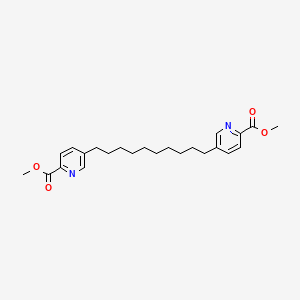
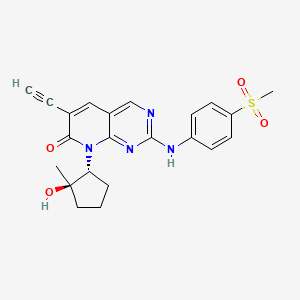
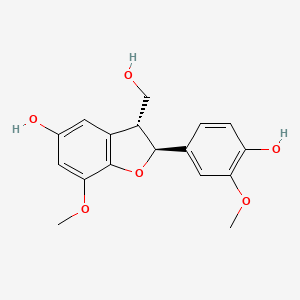
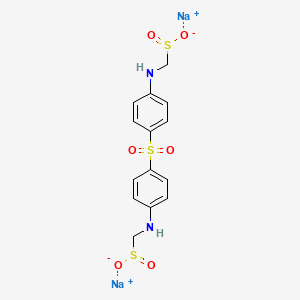
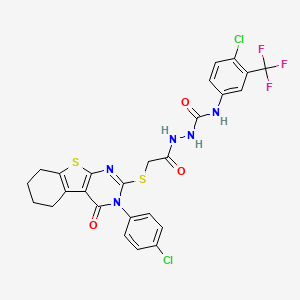
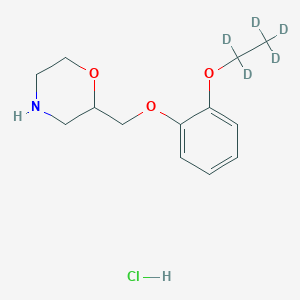
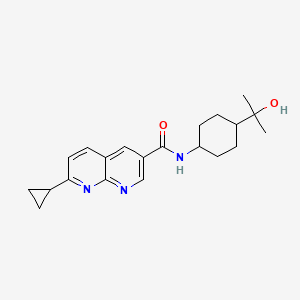
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)
